molecular formula C4H3Cl2N3O B12590623 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one CAS No. 607706-78-5

4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one

Cat. No.: B12590623
CAS No.: 607706-78-5
M. Wt: 179.99 g/mol
InChI Key: BZMJMJKGWJXFNR-UHFFFAOYSA-N
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Description

4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring substituted with amino and dichloromethylidene groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminoimidazole with dichloromethylidene chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and dichloromethylidene groups can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of novel materials with specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydrazino-1,2,4-triazole: Shares similar structural features and is used in similar applications.

    4-Amino-5-methyl-2H-imidazole: Another related compound with comparable chemical properties.

    4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol: Known for its coordination chemistry with metal ions.

Uniqueness

4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one stands out due to its dichloromethylidene group, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are often sought after.

Properties

CAS No.

607706-78-5

Molecular Formula

C4H3Cl2N3O

Molecular Weight

179.99 g/mol

IUPAC Name

4-amino-5-(dichloromethylidene)imidazol-2-one

InChI

InChI=1S/C4H3Cl2N3O/c5-2(6)1-3(7)9-4(10)8-1/h(H3,7,8,9,10)

InChI Key

BZMJMJKGWJXFNR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(Cl)Cl)C(=NC(=O)N1)N

Origin of Product

United States

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